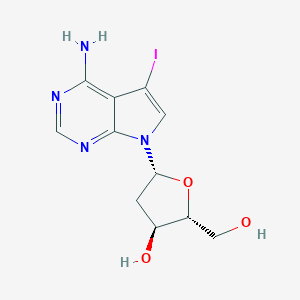

5-Iodo-2'-deoxytubercidin

Description

Properties

IUPAC Name |

(2R,3S,5R)-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IN4O3/c12-5-2-16(8-1-6(18)7(3-17)19-8)11-9(5)10(13)14-4-15-11/h2,4,6-8,17-18H,1,3H2,(H2,13,14,15)/t6-,7+,8+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIIIRHQRQZIIRT-XLPZGREQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)I)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C3=C(N=CN=C32)N)I)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Deep Dive: 5-Iodotubercidin (5-IT) as a Potent Adenosine Kinase Inhibitor

[1]

Executive Summary & Mechanism of Action

5-Iodotubercidin (5-IT) is a pyrrolo[2,3-d]pyrimidine nucleoside analog (7-deazaadenosine class) where the iodine atom at position 5 (corresponding to position 7 of the purine ring) and the 7-deaza modification confer resistance to adenosine deaminase (ADA) and high affinity for adenosine kinase (ADK).[1]

Core Mechanism[1]

-

Target: Adenosine Kinase (ADK) [EC 2.7.1.20].[1]

-

Binding Mode: 5-IT acts as an adenosine mimic . It competitively inhibits the phosphorylation of endogenous adenosine to AMP.[1] By blocking this salvage pathway—which is the primary route of adenosine clearance under physiological conditions—5-IT drastically elevates intracellular and extracellular adenosine levels.[1]

-

Downstream Effect: The accumulation of adenosine activates P1 purinergic receptors (

), leading to potent anticonvulsant, analgesic, and anti-inflammatory effects.[1]

Pharmacological Profile

| Parameter | Value / Characteristic |

| Primary Target | Adenosine Kinase (ADK) |

| Potency (IC₅₀) | 26 nM (Human/Rat ADK) |

| Binding Type | Competitive (vs Adenosine); ATP-mimetic properties cited in some contexts |

| ADA Resistance | High (due to 7-deaza structure) |

| Off-Target Hits | CK1 (0.4 µM), Insulin Receptor TK (3.5 µM), CK2 (10.9 µM), PKC (27.7 µM) |

| Solubility | DMSO (>10 mM); Ethanol (Low); Water (Poor) |

Chemical Structure & Stability[1]

Understanding the structural difference is vital for assay selection.[1]

-

5-Iodotubercidin (The Inhibitor): Contains a Ribose sugar (

and -

5-Iodo-2'-deoxytubercidin (The DNA Label): Contains a 2'-Deoxyribose sugar.[1] Recognized by Deoxycytidine Kinase (dCK) and DNA Polymerases, not ADK.[1]

Stability & Storage[3]

Pathway Visualization: Purine Salvage & Inhibition

The following diagram illustrates the precise intervention point of 5-Iodotubercidin within the purine salvage pathway and its distinction from the deoxy-analog pathway.

Caption: 5-Iodotubercidin blocks ADK-mediated phosphorylation of Adenosine to AMP, causing Adenosine accumulation and receptor activation.[1] The deoxy-analog (right, gray) operates on DNA pathways.[1]

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Objective: Create a stable, precipitation-free stock for biological assays.

-

Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide).[1] Avoid water or ethanol for high-concentration stocks.[1]

-

Calculation:

-

Mixing: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath for 5 minutes at room temperature.

-

Aliquot: Dispense into light-protective (amber) tubes (20–50 µL aliquots) to minimize freeze-thaw cycles.

-

Storage: Store at -20°C.

Protocol B: In Vitro Adenosine Kinase Inhibition Assay (Coupled)

Objective: Determine IC₅₀ of 5-IT against purified recombinant Human ADK.[1] Principle: ADK converts Inosine (surrogate substrate) + ATP → IMP + ADP.[1] IMP is oxidized by IMP Dehydrogenase (IMPDH) to XMP, reducing NAD+ to NADH (measured at 340 nm).[1]

Reagents:

-

Assay Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM DTT.[1]

-

Substrates: 100 µM ATP, 50 µM Inosine.[1]

-

Enzymes: Recombinant hADK (5 nM), IMPDH (excess, 0.1 U/mL).[1]

-

Cofactor: 500 µM NAD+.[1]

Workflow:

-

Plate Prep: Add 5 µL of 5-IT (serial dilutions in 10% DMSO/Buffer) to a 96-well UV-transparent plate.

-

Master Mix: Prepare a mix of Buffer, ATP, NAD+, and IMPDH.[1] Add 40 µL to each well.

-

Enzyme Addition: Add 5 µL of hADK to initiate the pre-incubation (10 min at 25°C).

-

Start Reaction: Add 50 µL of Inosine substrate solution.

-

Detection: Monitor Absorbance at 340 nm (A340) kinetically for 20 minutes at 25°C.

-

Analysis: Calculate slope (rate) for each concentration. Plot % Activity vs. Log[Inhibitor] to derive IC₅₀.[1]

-

Validation Criteria: Z' factor > 0.5; Reference inhibitor (e.g., ABT-702) IC₅₀ check.[1]

-

Protocol C: Cell-Based Adenosine Accumulation Assay

Objective: Validate functional ADK inhibition in live cells (e.g., Astrocytes or HEK293).

-

Seeding: Seed cells (10,000/well) in 96-well plates; incubate 24h.

-

Treatment: Replace media with serum-free media containing 5-IT (0.1 nM – 10 µM) for 30 minutes.

-

Challenge: Add [³H]-Adenosine (or fluorescent adenosine analog) for 10 minutes.

-

Termination: Wash cells 3x with ice-cold PBS containing 10 µM Dipyridamole (blocks ENT transporter efflux).

-

Lysis: Lyse cells with 0.1 M NaOH.

-

Measurement: Measure intracellular radioactivity (Liquid Scintillation).

-

Result: 5-IT should reduce intracellular [³H]-Adenosine accumulation (by blocking the "metabolic trap" of phosphorylation to AMP) and increase extracellular levels.[1]

-

Comparative Data Summary

| Compound | Target | IC₅₀ (nM) | Primary Application |

| 5-Iodotubercidin | Adenosine Kinase | 26 | Seizure/Pain Research, Kinase Profiling |

| ABT-702 | Adenosine Kinase | 1.7 | High-selectivity reference inhibitor |

| 5'-Amino-5'-deoxy-5-IT | Adenosine Kinase | 0.6 | Ultra-potent analog (Research grade) |

| 5-Iodo-2'-deoxyuridine | DNA Polymerase | N/A* | Antiviral, Radiosensitizer |

*Not a potent ADK inhibitor; IC₅₀ > 10 µM or inactive.

References

-

Ugarkar, B. G., et al. (2000).[1][4][5] Adenosine Kinase Inhibitors. 2. Synthesis, Enzyme Inhibition, and Antiseizure Activity of Diaryltubercidin Analogues.[1] Journal of Medicinal Chemistry, 43(15), 2883–2893.[1][4] Link

-

Wiesner, J. B., et al. (1999).[1] Adenosine kinase inhibitors as a novel approach to anticonvulsant therapy.[1] Trends in Pharmacological Sciences, 20(3), 111-118.[1] Link

-

Boison, D. (2013).[1] Adenosine Kinase: Exploitation for Therapeutic Gain. Pharmacological Reviews, 65(3), 906–943.[1] Link

-

Zhang, X., et al. (2013).[1][6] Identification of 5-Iodotubercidin as a Genotoxic Drug with Anti-Cancer Potential.[1][6][7] PLoS ONE, 8(5), e62527.[1][6] Link

-

Parkinson, F. E., et al. (1996).[1][3] Inhibitory effects of iodotubercidin on adenosine kinase activity and nucleoside transport in DDT1 MF-2 smooth muscle cells.[1][8] Journal of Pharmacology and Experimental Therapeutics, 277(3), 1397–1403.[1] Link

Sources

- 1. 5-(123I)Iodo-2'-deoxyuridine | C9H11IN2O5 | CID 179629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bellbrooklabs.com [bellbrooklabs.com]

- 3. 5-Iodotubercidin CAS 24386-93-4 | 407900 [merckmillipore.com]

- 4. scbt.com [scbt.com]

- 5. Adenosine kinase inhibitors. 2. Synthesis, enzyme inhibition, and antiseizure activity of diaryltubercidin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. Identification of 5-Iodotubercidin as a Genotoxic Drug with Anti-Cancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of iodotubercidin on adenosine kinase activity and nucleoside transport in DDT1 MF-2 smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Discovery of Novel 5-Iodotubercidin Analogues

Part 1: Executive Summary & Strategic Rationale

5-Iodotubercidin (5-IT) represents a privileged scaffold in nucleoside medicinal chemistry. Structurally defined as a 7-deazapurine nucleoside, it functions as a potent, nanomolar inhibitor of Adenosine Kinase (AK) (IC₅₀ ~ 26 nM). By blocking the phosphorylation of adenosine to AMP, 5-IT elevates extracellular adenosine levels, triggering beneficial downstream signaling via A1 and A2A receptors.

While historically studied for anticonvulsant and cardioprotective properties, recent high-impact screenings have repositioned 5-IT and its analogues as critical leads for antiviral therapeutics (specifically SARS-CoV-2 RdRp inhibition) and oncology (genotoxic mechanisms in p53-null tumors).

This guide provides a blueprint for the synthesis, structural diversification, and validation of novel 5-IT analogues, moving beyond the parent compound to next-generation derivatives with improved selectivity and pharmacokinetic profiles.

Part 2: Mechanism of Action & Signaling Architecture

To design effective analogues, one must understand the dual-mechanism of 5-IT. Unlike simple competitive inhibitors, 5-IT acts as both a metabolic regulator and a molecular imposter.

-

Adenosine Kinase Inhibition: 5-IT binds to the AK active site, preventing the salvage of adenosine. This leads to a surge in local adenosine, which acts as an endogenous anticonvulsant and anti-inflammatory agent.

-

Nucleic Acid Incorporation: In proliferative cells (cancer/viral replication), 5-IT can be triphosphorylated and incorporated into DNA/RNA, causing chain termination or template lethality.

Visualization: The Adenosine Salvage & Inhibition Pathway

Caption: Mechanistic blockade of Adenosine Kinase by 5-Iodotubercidin, leading to intracellular adenosine accumulation and downstream receptor signaling.[1][2][3]

Part 3: Chemical Synthesis Protocols

The synthesis of 5-IT analogues relies on two primary strategies: Direct Electrophilic Halogenation of the tubercidin scaffold and Pd-Catalyzed Cross-Coupling for C5 diversification.

Protocol A: Regioselective Synthesis of 5-Iodotubercidin

Rationale: This protocol utilizes the electron-rich nature of the pyrrolo[2,3-d]pyrimidine ring (specifically C5) for electrophilic aromatic substitution. It is the most efficient route to the parent scaffold.

Reagents:

-

Tubercidin (7-deazaadenosine)

-

N-Iodosuccinimide (NIS)

-

DMF (Anhydrous)

Step-by-Step Workflow:

-

Dissolution: Dissolve Tubercidin (1.0 eq) in anhydrous DMF (0.1 M concentration) under an argon atmosphere.

-

Addition: Cool the solution to 0°C. Add N-Iodosuccinimide (NIS) (1.2 eq) portion-wise over 15 minutes. Critical: Protect from light to prevent radical side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (10% MeOH in DCM). The product (5-IT) will appear as a less polar spot compared to Tubercidin.

-

Quench: Dilute with EtOAc and wash with saturated aqueous Na₂S₂O₃ (to remove excess iodine) followed by brine.

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Gradient: 0-10% MeOH/DCM).

-

Validation: ¹H NMR should show the disappearance of the C5-proton signal (typically a doublet ~6.3 ppm in the parent) and retention of the C6-proton singlet.

Protocol B: C5-Diversification via Suzuki-Miyaura Coupling

Rationale: The iodine at C5 serves as an excellent handle for Palladium-catalyzed cross-coupling, allowing the introduction of aryl, heteroaryl, or vinyl groups to explore the hydrophobic pocket of the AK active site.

Reagents:

-

Boronic Acid/Ester (R-B(OH)₂)

-

Pd(dppf)Cl₂[6]·DCM (Catalyst)

-

Na₂CO₃ (2M aqueous)

-

1,4-Dioxane/Water (4:1)

Step-by-Step Workflow:

-

Setup: In a microwave vial, combine 5-Iodotubercidin (1.0 eq), Boronic Acid (1.5 eq), and Na₂CO₃ (3.0 eq).

-

Solvent & Degassing: Add Dioxane/Water (4:1, 0.05 M). Sparge with Argon for 10 minutes to remove O₂. Critical: Oxygen poisons the Pd catalyst and promotes homocoupling.

-

Catalyst Addition: Add Pd(dppf)Cl₂[6]·DCM (0.05 eq). Seal the vial immediately.

-

Reaction: Heat to 80–100°C for 2–4 hours (or 120°C for 30 min in microwave).

-

Workup: Filter through a Celite pad, washing with MeOH. Concentrate and purify via reverse-phase HPLC (Water/Acetonitrile gradient) to isolate the C5-analogue.

Visualization: Synthetic Pathway[6]

Caption: Divergent synthesis of 5-IT analogues starting from Tubercidin, utilizing C5-iodine as a reactive handle.

Part 4: Structure-Activity Relationship (SAR) & Library Design

To optimize the scaffold, modifications should be targeted based on the binding mode within Adenosine Kinase.

| Position | Modification Strategy | SAR Insight |

| C5 (Base) | Halogens (I, Br), Aryl, Heteroaryl | Critical Determinant. Iodine fills a hydrophobic pocket. Bulky aryl groups can improve selectivity but may reduce potency if too large. |

| C4 (Exocyclic N) | -NH₂, -NHMe, -OH | The free amine is essential for H-bonding with the enzyme backbone. Alkylation generally reduces activity. |

| C7 (Deaza) | C-H, C-Halogen | The C7-H is characteristic of the tubercidin scaffold. Substitution here is difficult but affects electronic properties of the ring. |

| 5' (Sugar) | -OH, -NH₂, -H (Deoxy) | High Impact. 5'-amino-5'-deoxy analogues often show picomolar potency (e.g., IC₅₀ < 1 nM) by mimicking the transition state or improving electrostatic interactions. |

| 2'/3' (Sugar) | -OH, -F, -H | Removal of hydroxyls (deoxy) generally reduces solubility and potency, but 2'-F can improve metabolic stability against nucleases. |

Lead Optimization Recommendation: Prioritize the synthesis of 5'-amino-5'-deoxy-5-iodotubercidin . This combines the C5-iodine potency driver with the 5'-amino kinase-recognition motif.

Part 5: Biological Validation Protocols

Every synthesized analogue must undergo a standardized validation loop.

Adenosine Kinase (AK) Inhibition Assay

Objective: Determine IC₅₀ values.[1][2]

-

Method: Radiometric assay measuring the conversion of [³H]-Adenosine to [³H]-AMP.

-

Protocol: Incubate recombinant human AK with [³H]-Adenosine (1 µM) and varying concentrations of the analogue. Stop reaction with EDTA. Separate AMP from Adenosine using DEAE-cellulose filter papers. Count radioactivity.

-

Control: Use 5-Iodotubercidin (IC₅₀ = 26 nM) as the positive control.[1]

Cytotoxicity Screening (MTT/CellTiter-Glo)

Objective: Assess therapeutic window (Selectivity Index).

-

Cell Lines: HCT-116 (Colon Cancer), Vero E6 (Viral host), and primary hepatocytes (Toxicity control).

-

Threshold: A viable drug candidate should have a Selectivity Index (CC₅₀/IC₅₀) > 10.

References

-

Zhang, X., et al. (2013).[1] "Identification of 5-Iodotubercidin as a Genotoxic Drug with Anti-Cancer Potential." PLOS ONE. Link

-

Ugarkar, B. G., et al. (2000). "Adenosine Kinase Inhibitors. 1. Synthesis, Enzyme Inhibition, and Antiseizure Activity of 5-Iodotubercidin Analogues."[2] Journal of Medicinal Chemistry. Link

-

Sun, Y., et al. (2022). "5-Iodotubercidin inhibits SARS-CoV-2 RNA synthesis."[7] Antiviral Research. Link

-

Wiesner, K., et al. (1999). "Structure-Activity Relationships of Novel Adenosine Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

-

Seela, F., & Ming, X. (2007). "7-Deazapurine Glycosides: Synthesis and Properties." Current Protocols in Nucleic Acid Chemistry. Link

Sources

- 1. apexbt.com [apexbt.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Adenosine kinase inhibitors. 1. Synthesis, enzyme inhibition, and antiseizure activity of 5-iodotubercidin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. scielo.br [scielo.br]

- 7. 5-Iodotubercidin inhibits SARS-CoV-2 RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The role of 5-Iodotubercidin in modulating NFκB signaling pathways

Topic: The Role of 5-Iodotubercidin in Modulating NFκB Signaling Pathways Content Type: Technical Whitepaper / Experimental Guide Audience: Senior Researchers, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Dual-Modality of 5-Iodotubercidin

5-Iodotubercidin (5-ITu) is frequently mischaracterized solely as an Adenosine Kinase (AK) inhibitor. While it remains the gold standard for AK inhibition (

For the senior scientist, 5-ITu represents a bimodal molecular probe :

-

At Nanomolar Concentrations (<50 nM): It functions as a highly specific AK inhibitor, modulating NFκB indirectly via adenosine receptor signaling (A2A/A2B) and the accumulation of extracellular adenosine.

-

At Micromolar Concentrations (>1 µM): It acts as a pleiotropic kinase inhibitor—specifically targeting the IKK complex and Haspin —thereby directly suppressing the NFκB survival checkpoint and sensitizing cells to RIPK1-dependent necroptosis.

This guide dissects these distinct mechanisms, providing validated protocols to utilize 5-ITu as a switch for controlling cell fate decisions between survival (NFκB-driven) and programmed necrosis.

Molecular Profile & Kinase Selectivity

To use 5-ITu effectively, one must understand its "off-target" profile, which becomes the primary mechanism of action in NFκB blockade.

| Target | IC50 / Ki | Physiological Consequence |

| Adenosine Kinase (AK) | 26 nM | Increases intracellular/extracellular adenosine; indirect NFκB modulation. |

| Haspin (GSG2) | ~9 nM | Histone H3T3 phosphorylation blockade; affects mitosis. |

| CK1 (Casein Kinase 1) | 0.4 µM | Wnt/β-catenin pathway modulation. |

| IKK Complex | ~1 - 5 µM * | Direct suppression of IκBα re-synthesis; blocks NFκB survival signals. |

| ERK2 | Variable | Downstream MAPK suppression. |

Note: While direct cell-free IC50 for IKK varies by isoform, cellular assays confirm functional suppression of IKK signaling at 2-5 µM.

Mechanistic Deep Dive: The NFκB / Necroptosis Switch

The most potent application of 5-ITu in immunology and oncology is its ability to dismantle the NFκB-driven survival checkpoint during TNFα signaling.

The Biological Logic

Normally, TNFα stimulation recruits RIPK1. To prevent cell death, the IKK complex (IKKα/β) phosphorylates IκBα, leading to its degradation and the nuclear translocation of NFκB (p65/p50). NFκB then drives the transcription of survival genes (e.g., cFLIP, IκBα re-synthesis) that inhibit the lethal formation of the RIPK1/RIPK3 necrosome.

5-ITu disrupts this failsafe:

-

Inhibition of IKK: 5-ITu blocks the signaling required for IκBα re-synthesis.

-

Loss of Survival Signals: Without NFκB-driven cFLIP expression, the checkpoint on RIPK1 is lifted.

-

Necroptosis Induction: RIPK1 autophosphorylates (S166), recruits RIPK3 and MLKL, and drives necrotic cell death.

Pathway Visualization

Caption: 5-ITu acts as a molecular switch (blue hexagon), blocking IKK signaling. This prevents NFκB-mediated survival gene expression, allowing RIPK1 to transition from a survival scaffold to a lethal necroptosis driver.

Validated Experimental Protocols

A. Preparation & Handling

-

Solubility: 5-ITu is hydrophobic.

-

Stock Solution: Dissolve in 100% DMSO to 10 mM or 50 mM. (Solubility limit ~100 mg/mL).[1]

-

Storage: Aliquot and store at -20°C. Stable for >6 months. Avoid freeze-thaw cycles.

-

Working Solution: Dilute directly into pre-warmed culture media. Ensure final DMSO concentration is <0.5%.

-

B. Protocol: Sensitizing Cells to TNFα-Induced Necroptosis

Objective: To demonstrate 5-ITu's ability to block NFκB survival signals and induce cell death in resistant lines (e.g., MEFs, HT-29).

Reagents:

-

Recombinant Human/Mouse TNFα.

-

5-Iodotubercidin (Stock: 10 mM).

-

zVAD-fmk (Pan-caspase inhibitor, optional control to prove necroptosis vs apoptosis).

-

Necrostatin-1s (RIPK1 inhibitor, negative control).

Workflow:

-

Seeding: Plate cells (e.g., L929 or MEFs) at 70% confluence in 6-well plates.

-

Pre-treatment (Critical):

-

Treat cells with 5-ITu (2.0 µM) for 30 minutes prior to cytokine stimulation.

-

Control A: DMSO Vehicle.[1]

-

Control B: 5-ITu + Necrostatin-1s (10 µM) – This confirms death is RIPK1-dependent.

-

-

Stimulation:

-

Add TNFα (20 ng/mL) directly to the media containing 5-ITu.

-

-

Incubation:

-

Incubate for 4 – 6 hours (Western Blot readout) or 18 – 24 hours (Viability readout).

-

-

Readouts:

-

Western Blot: Lysate collection at 4 hours.

-

Target 1:IκBα (Look for lack of re-synthesis in 5-ITu samples vs Control).

-

Target 2:p-RIPK1 (S166) (Look for strong induction in 5-ITu samples).

-

-

Cell Viability: ATP-based assay (CellTiter-Glo) or PI staining. 5-ITu + TNFα should induce >80% cell death, reversible by Necrostatin-1s.

-

C. Protocol: Adenosine Kinase Inhibition (Low Dose)

Objective: To study purinergic signaling without broad kinase off-target effects.

-

Concentration: Use 50 nM - 100 nM 5-ITu.

-

Incubation: 1 hour pre-incubation.

-

Validation: Measure extracellular adenosine levels via HPLC or use an adenosine sensor. Do not expect robust RIPK1/NFκB blockade at this concentration.

Data Summary & Troubleshooting

| Observation | Interpretation | Corrective Action |

| No cell death with 5-ITu + TNFα | Cell line may be RIPK3 null (e.g., HeLa, HEK293). | Confirm RIPK3 expression by Western Blot. |

| Death is not rescued by Nec-1s | Death might be Apoptosis (Caspase-8 driven). | Add zVAD-fmk (20 µM) to the cocktail. |

| High toxicity with 5-ITu alone | Off-target inhibition of essential kinases (e.g., CDK1, Haspin) over prolonged periods. | Limit exposure time to <24h or titrate dose down to 1 µM. |

| IκBα levels remain high | 5-ITu concentration too low to inhibit IKK. | Increase 5-ITu to 2-5 µM. |

References

-

Identification of 5-Iodotubercidin as a Genotoxic Drug with Anti-Cancer Potential. Source: PLOS ONE (2013).[2] URL:[Link][2]

-

5-Iodotubercidin sensitizes cells to RIPK1-dependent necroptosis by interfering with NFκB signaling. Source:[3] Cell Death & Disease / NIH PMC (2023). URL:[Link]

-

5-Iodotubercidin Is a Potent Haspin Inhibitor. Source:[4][5][6][7] Chemistry & Biology (2011). URL:[Link]

-

Adenosine kinase inhibitors: Synthesis, enzyme inhibition, and antiseizure activity. Source: Journal of Medicinal Chemistry (2005). URL:[Link]

-

Protocol to conduct equilibrium solubility experiments (WHO Technical Report). Source: World Health Organization. URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. apexbt.com [apexbt.com]

- 3. researchgate.net [researchgate.net]

- 4. Adenosine kinase inhibitors. 1. Synthesis, enzyme inhibition, and antiseizure activity of 5-iodotubercidin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Haspin-dependent and independent effects of the kinase inhibitor 5-Iodotubercidin on self-renewal and differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Technical Guide: Utilizing 5-Iodo-2'-deoxytubercidin as a Molecular Probe in Viral Replication Studies

The following technical guide details the utilization of 5-Iodo-2'-deoxytubercidin (chemically known as 7-iodo-7-deaza-2'-deoxyadenosine ) in viral replication research.

Note on Nomenclature: This guide rigorously distinguishes between 5-Iodo-2'-deoxytubercidin (the DNA-compatible scaffold discussed here) and 5-Iodotubercidin (5-Itu) , a ribose-containing Adenosine Kinase inhibitor used in metabolic studies.

Executive Summary

5-Iodo-2'-deoxytubercidin (7-iodo-7-deaza-2'-deoxyadenosine) is a specialized nucleoside analog serving as a high-fidelity molecular scaffold in virology. Unlike traditional antivirals that act as obligate chain terminators, this compound is primarily utilized as a functionalizable precursor for creating labeled DNA probes and studying viral polymerase kinetics. Its unique 7-deaza structure eliminates Hoogsteen hydrogen bonding, reducing secondary structure artifacts in GC-rich viral genomes (e.g., Herpesviridae), while the iodine atom at the 7-position provides a reactive handle for attaching fluorophores, electrochemical tags, or affinity ligands without disrupting Watson-Crick base pairing.

Molecular Profile & Mechanism

Chemical Identity

-

IUPAC Name: (2R,3S,5R)-5-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol

-

Common Synonyms: 7-Iodo-7-deaza-2'-deoxyadenosine; 5-Iodo-2'-deoxytubercidin.

-

CAS Number: 166247-63-8

-

Molecular Weight: 392.15 g/mol

Mechanism of Action in Research

The utility of 5-Iodo-2'-deoxytubercidin relies on two structural features:

-

7-Deaza Modification: The replacement of Nitrogen-7 with Carbon prevents the formation of Hoogsteen hydrogen bonds. This destabilizes G-quadruplexes and stable hairpins often found in viral promoters, facilitating the replication and sequencing of difficult viral templates.

-

5-Iodo Functionalization: The iodine atom is sterically located in the major groove of the DNA helix when incorporated. It is non-perturbing to the polymerase active site, allowing the triphosphate form (5-I-7-deaza-dATP) to be accepted as a substrate by various viral DNA polymerases (e.g., Vaccinia, HSV, and thermophilic variants).

Functionalization Workflow

The iodine "handle" allows for Sonogashira cross-coupling , enabling the attachment of bulky groups (fluorophores, ferrocene) before enzymatic incorporation.

Figure 1: The functionalization workflow transforming the inert scaffold into an active viral probe.

Applications in Viral Replication

Probing Polymerase Fidelity and Kinetics

Researchers use the triphosphate derivative (5-I-7-deaza-dATP) to study the steric tolerance of viral DNA polymerases. Because the iodine (or attached linker) projects into the major groove, successful incorporation measures the enzyme's ability to handle modified substrates.

-

Application: Comparing incorporation efficiency between Wild-Type and Mutant viral polymerases (e.g., drug-resistant HIV RT or HBV Pol mutants).

-

Outcome: 7-substituted analogs often show higher affinity than natural dATP due to increased base stacking, stabilizing the polymerase-DNA complex for crystallographic studies.

Synthesis of "Clickable" Viral Genomes

By feeding cells or cell-free systems with the modified nucleotide, the analog is incorporated into the nascent viral genome.

-

Method: The iodine can be replaced with an ethynyl group (using the scaffold). The resulting 7-ethynyl-7-deaza-dATP is incorporated into replicating viral DNA.

-

Detection: Post-labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a fluorescent azide allows visualization of viral replication compartments (factories) in infected cells.

Electrochemical Genosensors

For diagnostic development, the scaffold is coupled with ferrocene (redox label).

-

Protocol: Primer Extension (PEX) using a specific viral primer and the ferrocene-labeled dATP.

-

Result: The electrochemical signal confirms the presence of the viral target sequence with high sensitivity, as the modified base is site-specifically incorporated.

Experimental Protocols

Solubility and Storage

-

Solubility: Soluble in DMSO (up to 50 mM) and DMF. Sparingly soluble in water.

-

Storage: Store solid at -20°C, protected from light (iodine-carbon bonds can be photosensitive). Store DMSO stocks at -80°C.

-

Stability: Avoid acidic conditions which may promote glycosidic bond cleavage, although the 7-deaza bond is generally more stable than the natural purine bond.

Protocol: Primer Extension (PEX) Assay

Objective: To verify incorporation of the modified nucleotide by a viral polymerase.

Reagents:

-

Template: Synthetic DNA oligonucleotide mimicking the viral gene of interest (e.g., HSV UL30).

-

Primer: 5'-Cy5 labeled primer complementary to the template.

-

Enzyme: KOD XL, Vent (exo-), or purified Viral Polymerase.

-

Nucleotide Mix: dGTP, dCTP, dTTP (natural) + 5-Iodo-7-deaza-dATP (or its labeled derivative).

Step-by-Step:

-

Annealing: Mix Primer (1 µM) and Template (1.5 µM) in reaction buffer. Heat to 95°C for 3 min, cool slowly to RT.

-

Extension Mix: Add Polymerase (0.1–1 U) and dNTP mix (200 µM each).

-

Incubation: Incubate at the enzyme's optimal temperature (e.g., 37°C for viral pols, 60°C for thermophilic) for 15–60 minutes.

-

Termination: Stop reaction with Stop Solution (95% formamide, 20 mM EDTA).

-

Analysis: Resolve products on a 15% denaturing PAGE (polyacrylamide gel).

-

Data Interpretation:

-

Full Length Product: Indicates successful incorporation and extension.

-

Pause Sites: Indicates steric hindrance at the modification site.

-

Data Presentation: Incorporation Efficiency

When comparing the modified analog to natural dATP, structure your data as follows:

| Substrate | Polymerase | Concentration (µM) | % Full Extension | Relative Efficiency (Vmax/Km) |

| dATP (Control) | HIV-1 RT | 10 | 98% | 1.0 (Ref) |

| 5-Iodo-7-deaza-dATP | HIV-1 RT | 10 | 95% | 0.92 |

| 7-Alkynyl-7-deaza-dATP | HIV-1 RT | 10 | 88% | 0.85 |

| 5-Iodo-dUTP | HIV-1 RT | 10 | 60% | 0.45 |

Note: 7-deaza analogs typically outperform 5-substituted pyrimidines in polymerase acceptance.

References

-

Hocek, M. et al. (2007).[1] "Ferrocenylethynyl Derivatives of Nucleoside Triphosphates: Synthesis, Incorporation, Electrochemistry, and Bioanalytical Applications." Chemistry – A European Journal. Link

-

Seela, F. & Davydova, H. (2006). "7-Deaza-adenine-DNA: bulky 7-iodo substituents or hydrophobic 7-hexynyl chains are well accommodated in the major groove of oligonucleotide duplexes." Nucleic Acids Research.[2] Link

-

TCI Chemicals. (2024). "Product Specification: 5-Iodo-2'-deoxytubercidin (CAS 166247-63-8)." TCI Product Catalog. Link

-

Kielkowski, P. et al. (2014). "Polymerase synthesis of DNA labeled with stable nitroxyl radicals for EPR studies." Nucleic Acids Research.[2] Link

-

Cahová, H. et al. (2008). "Cross-Coupling Modification of Nucleoside Triphosphates, PEX, and PCR Construction of Base-Modified DNA." ACS Symposium Series. Link

Sources

The history and initial clinical studies of 5-iodo-2'-deoxyuridine

The History and Initial Clinical Studies of 5-Iodo-2'-Deoxyuridine: A Technical Guide

Abstract This technical guide examines the genesis, mechanism, and pivotal clinical validation of 5-iodo-2'-deoxyuridine (Idoxuridine or IDU), the first FDA-approved antiviral drug. Authored for drug development professionals, this document reconstructs the molecular logic that led William Prusoff to synthesize IDU in 1959 and details the subsequent 1962 clinical studies by Herbert Kaufman that revolutionized the treatment of Herpes Simplex Keratitis (HSK).

Chemical Genesis: The Logic of Lethal Synthesis

The development of IDU was not a random discovery but a rational application of "lethal synthesis"—the concept that a structural analog can mimic a natural metabolite, enter a metabolic pathway, and disrupt it from within.

Molecular Mimicry

The core hypothesis relied on the van der Waals radii of the substituents at the 5-position of the pyrimidine ring. Thymidine contains a methyl group (-CH₃) at this position. Prusoff hypothesized that replacing this methyl group with an iodine atom would create a molecule that cellular enzymes could not distinguish from thymidine due to steric similarity.

| Substituent | Van der Waals Radius (Å) | Steric Implication |

| Methyl (-CH₃) | 2.00 | Natural substrate for Thymidine Kinase (TK) |

| Iodine (-I) | 2.10 | Sufficiently similar to trick TK; sufficiently different to disrupt base pairing |

| Bromine (-Br) | 1.85 | Also a thymidine analog (BrdU), but with different mutagenic properties |

Synthesis Strategy (Prusoff, 1959)

The original synthesis reported by Prusoff in Biochimica et Biophysica Acta involved the direct iodination of 2'-deoxyuridine. Unlike modern radiolabeling methods that often use iododemetallation of organotin precursors, the early chemical synthesis utilized electrophilic aromatic substitution.

-

Precursor: 2'-deoxyuridine (dU).[1]

This synthesis yielded a compound that was stable enough for topical formulation but, as later pharmacokinetic studies revealed, rapidly catabolized systemically.

Mechanism of Action: The Trojan Horse

IDU functions as a prodrug. It is biologically inert until phosphorylated by kinases. Its antiviral selectivity is driven by the promiscuity of viral thymidine kinases (like HSV-TK) compared to mammalian kinases, although IDU is less selective than modern analogs like Acyclovir.

Pathway of Incorporation

Once inside the cell, IDU competes with thymidine for phosphorylation.

-

Phosphorylation: Converted to IDU-monophosphate (IDU-MP) by Thymidine Kinase.

-

Triphosphorylation: Further phosphorylated to the triphosphate form (IDU-TP).

-

Incorporation: DNA Polymerase mistakenly incorporates IDU-TP into the viral DNA chain in place of Thymidine.

Consequences of Incorporation

The iodine atom alters the electron distribution of the pyrimidine ring. This leads to:

-

Mispairing: The enol form of iodouracil is more stable than that of thymine, increasing the frequency of pairing with Guanine (G) instead of Adenine (A).

-

Steric Hindrance: The bulky iodine atom can distort the DNA helix.

-

Chain Termination (Partial): While not a pure chain terminator, the accumulated structural defects lead to non-functional viral proteins and replication failure.

Figure 1: Mechanism of Action. IDU competes with thymidine, is phosphorylated by thymidine kinase, and incorporates into viral DNA, causing lethal defects.

Preclinical Validation: The Plaque Reduction Assay

Before human trials, the antiviral activity of IDU was established using plaque reduction assays. This protocol remains a gold standard for determining the IC50 of antiviral compounds.

Representative Protocol (Historical Reconstruction):

-

Cell Culture: Monolayers of Vero (African green monkey kidney) or HeLa cells are grown to confluency in 6-well plates.

-

Infection: Cells are inoculated with Herpes Simplex Virus (HSV-1) at a specific Multiplicity of Infection (MOI), typically 0.01 PFU/cell.

-

Adsorption: Incubate for 1 hour at 37°C to allow virus entry.

-

Treatment: Remove inoculum and overlay with methylcellulose medium containing serial dilutions of IDU (e.g., 0.1 µg/mL to 100 µg/mL).

-

Incubation: Incubate for 48–72 hours until plaques are visible in control wells.

-

Fixation & Staining: Fix cells with formaldehyde and stain with 0.5% crystal violet.

-

Quantification: Count clear plaques (zones of cell death). Calculate the % reduction compared to untreated controls.

The Pivotal Clinical Study: Kaufman (1962)

In 1962, Herbert Kaufman published the results of the first successful treatment of Herpes Simplex Keratitis (HSK) with IDU in Archives of Ophthalmology. This study is historically significant as it provided the first proof-of-concept that a viral infection could be cured by a drug.

Study Design

-

Indication: Dendritic Keratitis (superficial corneal infection caused by HSV).[7][8][9]

-

Regimen: 0.1% IDU solution administered topically every hour during the day and every two hours at night.

-

Control: Placebo (distilled water or saline) in a double-blind setup (in subsequent validation phases).

Clinical Outcomes

Kaufman’s data demonstrated a dramatic divergence in healing times between treated and untreated eyes.[10]

| Parameter | IDU Treated Group | Placebo/Control Group |

| Healing Time (Superficial) | ~3 Days (Average) | >14 Days (often with scarring) |

| Clinical Cure Rate (7 Days) | >70% | <25% |

| Odds Ratio (Healing) | 3.59 (Better than placebo) | N/A |

| Scarring | Minimal to None | Frequent stromal scarring |

Data aggregated from Kaufman et al. (1962) and subsequent meta-analyses (Wilhelmus, 2010).

The "Kaufman Protocol" Workflow

The success of the trial depended on a rigorous dosing schedule due to the rapid washout of the drug from the tear film and its inability to penetrate deep stroma effectively.

Figure 2: The 1962 Clinical Workflow. The rigorous hourly dosing was critical to maintain therapeutic levels in the cornea.

Systemic Failure and Toxicity

While IDU was a triumph for topical ophthalmology, it failed as a systemic antiviral.

-

Metabolic Instability: IDU is rapidly metabolized by hepatic aldehyde oxidase to 5-iodouracil and uracil, giving it a plasma half-life of only minutes.

-

Toxicity: Because IDU is incorporated into the DNA of any rapidly dividing cell (not just virus-infected ones), it causes severe bone marrow suppression (leukopenia, thrombocytopenia) and stomatitis when given systemically.

-

Teratogenicity: The incorporation into DNA makes it a potent teratogen.

Legacy

IDU paved the way for the "Golden Age" of antiviral discovery. It proved that viruses were not invincible. Its limitations—toxicity and low selectivity—drove the search for more specific agents, leading eventually to the synthesis of Acyclovir, which requires a viral kinase for its initial phosphorylation, thus solving the toxicity problem IDU presented.

References

-

Prusoff, W. H. (1959).[11] Synthesis and biological activities of iododeoxyuridine, an analog of thymidine. Biochimica et Biophysica Acta, 32(1), 295-296.

-

Kaufman, H. E., Nesburn, A. B., & Maloney, E. D. (1962).[12] IDU Therapy of Herpes Simplex.[10] Archives of Ophthalmology, 67(5), 583-591.[12]

-

Wilhelmus, K. R. (2010). Antiviral treatment and other therapeutic interventions for herpes simplex virus epithelial keratitis.[7][8][9] Cochrane Database of Systematic Reviews.

-

Batsanov, S. S. (2001). Van der Waals Radii of Elements. Inorganic Materials, 37, 871–885.[13]

Sources

- 1. The preparation of clinical grade 5-[123I]iodo-2'-deoxyuridine and 5-[125I]iodo-2'-deoxyuridine with high in vitro stability and the potential for early proliferation scintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A novel synthesis and biological activity of several 5-halo-5'-amino analogues of deoxyribopyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Use of the Pyrimidine Analog, 5-Iodo-2'-Deoxyuridine (IdU) with Cell Cycle Markers to establish Cell Cycle Phases in a Mass Cytometry Platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mpbio.com [mpbio.com]

- 6. Instantaneous preparation of radiolabeled 5-iodo-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiviral treatment and other therapeutic interventions for herpes simplex virus epithelial keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiviral treatment and other therapeutic interventions for herpes simplex virus epithelial keratitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The treatment of herpes simplex virus epithelial keratitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Medicine: Drug Against a Virus | TIME [time.com]

- 11. Synthesis and biological activities of iododeoxyuridine, an analog of thymidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The treatment of herpes simplex virus epithelial keratitis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Standard Experimental Protocols for 5-Iodo-2'-deoxytubercidin

Subtitle: Structural Biology Applications, Enzymatic Incorporation, and Handling of Halogenated 7-Deaza Nucleosides

Part 1: Executive Summary & Critical Distinction

The Molecule: 5-Iodo-2'-deoxytubercidin (5-IdTu) is a nucleoside analogue of 2'-deoxyadenosine. Structurally, it is a 7-deaza-purine where the N7 nitrogen is replaced by a carbon attached to an iodine atom.

The "Senior Scientist" Warning (Crucial): Before proceeding, you must verify your experimental intent. There is a frequent confusion in the literature between 5-Iodotubercidin (Ribose form) and 5-Iodo-2'-deoxytubercidin (Deoxyribose form).

-

If you are studying Adenosine Kinase (AK) inhibition or Adenosine Signaling: You likely need 5-Iodotubercidin (Ribose). The enzyme Adenosine Kinase is highly specific for the ribose sugar moiety (2'-OH is critical for substrate recognition). Using the deoxy form (5-IdTu) will yield poor or null results in standard AK assays.

-

If you are performing X-ray Crystallography or DNA Polymerase Studies: You are in the right place. 5-IdTu is a premium heavy-atom derivative used for SAD (Single-wavelength Anomalous Diffraction) phasing and for studying steric effects in protein-DNA complexes.

Part 2: Chemical Handling & Stability

Iodinated nucleosides are chemically distinct from their standard counterparts. The carbon-iodine bond, while relatively stable, is susceptible to homolytic cleavage under UV light.

Physical Properties & Preparation

| Parameter | Specification |

| Molecular Weight | ~376.15 g/mol |

| Solubility | Soluble in DMSO (up to 50 mM); Moderate in Ethanol; Low in Water. |

| Appearance | Off-white to pale yellow solid. |

| Storage | -20°C, Desiccated, Protected from Light . |

Reconstitution Protocol (Self-Validating)

Goal: Create a stable 10 mM stock solution.

-

Equilibration: Allow the vial to warm to room temperature (20-25°C) inside a desiccator before opening. Why? Prevents condensation, which degrades the solid.

-

Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide), PCR-grade. Avoid water for long-term storage.

-

Dissolution: Add the calculated volume of DMSO. Vortex gently.

-

Validation: Inspect for "schlieren" lines (swirls). The solution must be perfectly clear. If particulates remain, sonicate for 10 seconds in a water bath.

-

-

Aliquoting: Aliquot into amber tubes (light protection) to avoid repeated freeze-thaw cycles.

-

Verification: Measure absorbance at 280 nm. Note that the 7-deaza modification and the iodine atom shift the

and extinction coefficient compared to dATP.

Part 3: Protocol A - X-Ray Crystallography (SAD Phasing)

Context: 5-IdTu is an isostere of dATP. The iodine atom (atomic number 53) provides a strong anomalous signal, making it ideal for solving the "Phase Problem" in DNA-protein co-crystals without changing the DNA structure significantly.

Experimental Workflow

Figure 1: Workflow for utilizing 5-IdTu in crystallographic phasing.

Step-by-Step Methodology

Step 1: Oligonucleotide Design

-

Replace Thymidine (T) with 5-IdTu? No. 5-IdTu is an Adenine (A) analog. You must replace a specific dA residue in your sequence with 5-IdTu.

-

Placement Strategy: Choose a dA site that is likely solvent-exposed or involved in major groove interactions where the iodine (similar radius to a methyl group but larger) won't sterically clash with the protein, unless the study aims to probe that specific clash.

Step 2: Incorporation

-

Method: Solid-phase phosphoramidite synthesis is preferred over enzymatic incorporation for crystallography to ensure 100% occupancy at the specific site.

-

Reagent: Use 5-Iodo-2'-deoxytubercidin-CE-phosphoramidite.

-

Deprotection: Use "UltraMild" deprotection conditions (e.g., Ammonium Hydroxide/Methylamine) if possible. Avoid harsh heating which can degrade the C-I bond.

Step 3: Data Collection (The "Senior Scientist" Insight)

-

Wavelength Selection: To maximize the anomalous signal of Iodine, you must tune the X-ray beam energy.

-

K-edge: ~33 keV (0.37 Å) - Usually too high energy for standard bio-crystallography.

-

L-III edge: ~4.5 keV (2.7 Å) - Absorption is high, but radiation damage is severe.

-

Optimal Strategy: Collect at a wavelength where the f" (anomalous scattering factor) is significant, typically around 1.54 Å (Cu K-alpha) or tuned specifically at a synchrotron beamline (e.g., 0.9 - 1.0 Å) where iodine still has a strong signal (f" ~ 6-7 electrons) without excessive absorption.

-

-

Redundancy: Collect high-redundancy data (360° or more) to measure Bijvoet pairs accurately.

Part 4: Protocol B - Enzymatic Incorporation (Polymerase Kinetics)

Context: Determining if 5-IdTu acts as a substrate or a chain terminator for a specific DNA polymerase (e.g., Klenow, Taq, or human Pol

Assay Setup: Single-Nucleotide Incorporation

Objective: Measure

Reagents:

-

Primer/Template: 5'-labeled (Cy5 or FAM) primer annealed to a template with a single "T" overhang (requiring an "A" incorporation).

-

Substrate: 5-IdTuTP (Must be enzymatically synthesized or custom ordered; the nucleoside 5-IdTu must be phosphorylated).

Protocol:

-

Master Mix:

-

Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM

, 1 mM DTT. -

DNA: 100 nM Primer/Template duplex.

-

Enzyme: DNA Polymerase (concentration optimized to ensure <20% product formation).

-

-

Initiation: Add 5-IdTuTP at varying concentrations (e.g., 0.5

M to 500 -

Incubation: 37°C for defined timepoints (e.g., 30s, 1 min, 5 min).

-

Quenching: Add equal volume of Stop Solution (95% Formamide, 20 mM EDTA).

-

Analysis: Denaturing PAGE (15% Urea-PAGE) or Capillary Electrophoresis.

Data Interpretation[1][2]

-

Incorporation Efficiency: If the band shifts by +1 nucleotide, 5-IdTu is incorporated.

-

Chain Termination: If the polymerase cannot extend past the incorporated 5-IdTu (upon adding the next required dNTP), it acts as a terminator.

-

Kinetic Causality: The 7-deaza modification removes the N7-nitrogen, which is a common hydrogen bond acceptor in the major groove. If

increases significantly compared to dATP, it suggests the polymerase relies on N7 contacts for recognition.

Part 5: Mechanism of Action & Pathway Visualization

While 5-IdTu is primarily a structural tool, understanding its biological processing is vital for cellular studies.

Figure 2: Cellular processing of 5-Iodo-2'-deoxytubercidin. Note the preferential phosphorylation by dCK rather than AK due to the deoxyribose sugar.

Part 6: References

-

Seela, F., & Thomas, H. (1995). 7-Deaza-2'-deoxyadenosine and 3-deaza-2'-deoxyadenosine: synthesis, properties and base pairing of oligonucleotides containing these modified nucleosides.Helvetica Chimica Acta .

-

Context: Foundational chemistry of 7-deaza-deoxyadenosine analogs.

-

-

Dauter, Z., & Dauter, M. (2007). Anomalous signal of light elements for phasing of macromolecular structures.Journal of Synchrotron Radiation .

-

Context: Explains the physics of using anomalous scatterers like Iodine for phasing.

-

-

Hocek, M. (2014). Synthesis of base-modified 2'-deoxyribonucleoside triphosphates and their use in enzymatic synthesis of modified DNA.Organic & Biomolecular Chemistry .

-

Context: Protocols for enzymatic incorporation of modified dNTPs.

-

-

Tocris Bioscience. (n.d.). 5-Iodotubercidin (Ribose form) Product Data Sheet.

-

Context: Cited to reinforce the distinction between the AK inhibitor (ribose) and the deoxy compound described here.

-

Disclaimer: This protocol is for research use only. 5-Iodo-2'-deoxytubercidin is a potent chemical; consult the Material Safety Data Sheet (MSDS) for specific toxicology information, particularly regarding halogenated nucleoside toxicity.

Application Note: 5-Iodotubercidin (5-ITu) in Cell Culture

[1]

Executive Summary & Mechanism of Action

5-Iodotubercidin (5-ITu) is a pyrrolo[2,3-d]pyrimidine nucleoside analog primarily utilized as a potent, reversible inhibitor of Adenosine Kinase (AK) .[1][2] By inhibiting AK (

Critical Specificity Warning: While 5-ITu is highly selective for AK in the nanomolar range (

Mechanistic Pathway Diagram

The following diagram illustrates the dual-mode action of 5-ITu based on concentration thresholds.

Figure 1: Mechanism of Action. At low doses, 5-ITu selectively inhibits AK, boosting adenosine signaling. At high doses, it inhibits other kinases and induces DNA damage.

Preparation & Handling

5-Iodotubercidin contains a carbon-iodine bond that is susceptible to homolytic cleavage upon exposure to light. Strict adherence to light-protection protocols is required to prevent degradation into tubercidin (which has a different toxicity profile).

Solubility & Storage Table

| Parameter | Specification | Notes |

| Molecular Weight | 392.15 g/mol | |

| Solvent | DMSO (Dimethyl sulfoxide) | Soluble up to ~20 mg/mL (50 mM).[3] Insoluble in water.[3] |

| Stock Concentration | 10 mM or 50 mM | 10 mM is recommended for easier low-dose dilution. |

| Storage (Solid) | -20°C | Protect from light and moisture. Stable for >2 years.[2][4] |

| Storage (Solution) | -20°C or -80°C | Light Sensitive. Use amber vials or wrap in foil. Stable for 6 months. |

| Handling | Fume Hood | Toxic.[3][5] Wear nitrile gloves and safety glasses. |

Reconstitution Protocol

-

Calculate: To make a 10 mM stock from 5 mg of powder:

-

Dissolve: Add sterile, anhydrous DMSO to the vial. Vortex until completely clear.

-

Aliquot: Dispense into light-protected microcentrifuge tubes (e.g., 50 µL aliquots) to avoid freeze-thaw cycles.

-

Label: Mark as "5-ITu 10mM - Light Sensitive."

Dose Optimization Strategy

The most common experimental error with 5-ITu is overdosing, which shifts the phenotype from metabolic modulation (AK inhibition) to genotoxicity (p53 activation).

Selectivity Window

| Target | IC50 / Effective Conc. | Physiological Outcome |

| Adenosine Kinase (AK) | 26 nM | Adenosine accumulation, receptor potentiation. |

| CK1 (Casein Kinase 1) | ~400 nM - 10 µM | Circadian rhythm disruption, Wnt pathway modulation. |

| ERK2 | > 5 µM | MAPK pathway inhibition (Off-target). |

| p53 Induction | > 0.25 µM | DNA damage response, cell cycle arrest. |

Expert Recommendation:

-

For Adenosine Studies: Use 50 nM – 200 nM . Do not exceed 500 nM.

-

For Kinase Profiling/Cancer Studies: Dose ranging from 1 µM – 10 µM is appropriate to observe cytotoxicity.

Core Protocol: Potentiation of Adenosine Signaling

This protocol is designed to inhibit intracellular adenosine clearance, thereby increasing the effective concentration of endogenous or exogenous adenosine available to cell surface receptors.

Materials

-

Target Cells (e.g., Cardiomyocytes, Neurons, CHO-A2A).

-

5-ITu Stock (10 mM in DMSO).[3]

-

Adenosine Agonist (Optional, e.g., NECA or Adenosine).

-

Assay Buffer (Serum-free media or HBSS).

Step-by-Step Methodology

-

Cell Seeding:

-

Seed cells in appropriate plates (e.g., 96-well for cAMP/viability).

-

Allow cells to adhere and reach 70-80% confluency.

-

-

Serum Starvation (Recommended):

-

Replace growth media with serum-free media 2–4 hours prior to the experiment. Serum contains adenosine deaminase (ADA) and nucleosides that can confound results.

-

-

Preparation of Working Solutions:

-

5-ITu Working Solution: Dilute 10 mM stock 1:1000 in media

10 µM intermediate. -

Dilute further to 100 nM (Final Assay Concentration).

-

Vehicle Control: Media + 0.001% DMSO.

-

-

Pre-Incubation (Critical Step):

-

Remove starvation media.

-

Add media containing 100 nM 5-ITu .

-

Incubate for 30 minutes at 37°C.

-

Rationale: This allows the nucleoside analog to enter the cell (via ENT transporters) and bind the intracellular AK enzyme before the challenge.

-

-

Agonist Challenge:

-

Add Adenosine or specific agonist directly to the well (do not wash out 5-ITu).

-

Incubate for the desired time (e.g., 15 min for cAMP, 24h for survival).

-

-

Readout:

-

Proceed to lysis or imaging.

-

Expected Result: A left-shift in the agonist dose-response curve (increased potency).

-

Protocol: Genotoxicity & p53 Activation Studies

If the goal is to utilize 5-ITu as a genotoxic agent or to study p53-dependent arrest.

-

Dosing: Treat cells with 1 µM, 5 µM, and 10 µM 5-ITu.

-

Duration: Incubate for 12 – 24 hours .

-

Controls:

-

Readout:

-

Western Blot: Look for upregulation of p53 and phosphorylation of H2AX (

-H2AX) . -

Flow Cytometry: Propidium Iodide staining will reveal accumulation in the G2/M phase .

-

Troubleshooting & Controls

| Observation | Probable Cause | Solution |

| High Cytotoxicity in Control | DMSO concentration too high | Ensure final DMSO is < 0.5% (ideally < 0.1%). |

| No Adenosine Potentiation | High ADA activity in media | Use serum-free media or add an ADA inhibitor (e.g., EHNA). |

| Unexpected Signaling | Off-target Kinase Inhibition | If using >500 nM, you may be inhibiting CK1/ERK. Lower dose to 50-100 nM. |

| Precipitation | Aqueous shock | Dilute stock into warm media while vortexing. Do not dilute directly into cold buffer. |

References

-

Adenosine Kinase Inhibition Mechanism

-

Kinase Specificity Profiling

- Title: The selectivity of protein kinase inhibitors: a further upd

- Source: Bain, J., et al. (2007). Biochemical Journal.

-

URL:[Link]

-

Genotoxicity and p53 Activ

-

Product & Physical Properties

Sources

- 1. Adenosine kinase inhibitors. 1. Synthesis, enzyme inhibition, and antiseizure activity of 5-iodotubercidin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. apexbt.com [apexbt.com]

- 4. kbDNA Reagent Storage & Prep Guide [kbdna.com]

- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]

- 6. lifetein.com [lifetein.com]

- 7. researchgate.net [researchgate.net]

- 8. Identification of 5-Iodotubercidin as a genotoxic drug with anti-cancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of 5-Iodotubercidin as a Genotoxic Drug with Anti-Cancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. BestProtocols: Cell Preparation for Flow Cytometry Protocols | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Dissecting Macrophage Cell Death Pathways using 5-Iodotubercidin

Abstract & Introduction

Macrophage survival and death are critical determinants in the resolution of inflammation. 5-Iodotubercidin (5-ITu) is a potent pyrrolopyrimidine nucleoside analog widely utilized as a pharmacological tool to study these processes. While classically defined as a potent Adenosine Kinase (AK) inhibitor (

-

Purinergic Signaling Modulation (Nanomolar range): By inhibiting AK, 5-ITu prevents the conversion of intracellular adenosine to AMP. This leads to an accumulation of adenosine, which effluxes and activates cell-surface Adenosine Receptors (A2AR, A3R), often promoting immunosuppression or apoptosis depending on the receptor subtype.

-

Genotoxicity & Kinase Inhibition (Micromolar range): At higher concentrations (>1 µM), 5-ITu acts as a genotoxin. It incorporates into DNA, causing strand breaks, and inhibits off-target kinases (e.g., CK1, Haspin), triggering p53-dependent apoptosis or sensitizing cells to necroptosis.

This application note provides a rigorous protocol for using 5-ITu to study macrophage apoptosis, specifically designed to distinguish between purinergic signaling effects and direct genotoxicity.

Mechanism of Action

To interpret experimental data accurately, one must visualize the dual pathways engaged by 5-ITu.

Diagram 1: 5-Iodotubercidin Mechanistic Pathways

Caption: Dual mechanism of 5-Iodotubercidin. Low doses block Adenosine Kinase (AK), amplifying purinergic signaling. High doses cause DNA damage and p53 activation.

Experimental Protocols

Reagent Preparation & Solubility

5-ITu is hydrophobic and requires careful handling to prevent precipitation in aqueous media.

-

Stock Solution: Dissolve 5-ITu powder in high-grade anhydrous DMSO to a concentration of 10 mM .

-

Note: Vortex vigorously. If precipitation occurs, warm to 37°C for 5 minutes.

-

-

Storage: Aliquot into light-protected tubes and store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles >3 times.

-

Working Solution: Dilute the stock directly into pre-warmed culture media immediately prior to use. Ensure the final DMSO concentration is <0.5% to avoid solvent toxicity.

Cell Culture (RAW 264.7 Model)[1][2]

-

Media: DMEM (High Glucose) + 10% Heat-Inactivated FBS + 1% Pen/Strep.

-

Seeding: Seed macrophages at

cells/mL in 6-well plates. Allow adherence for 12 hours before treatment. -

Confluency: Treat when cells are 60-70% confluent. Over-confluency can induce basal stress, masking 5-ITu effects.

Experimental Workflow: Apoptosis Assay

This protocol uses Annexin V/Propidium Iodide (PI) staining to differentiate early apoptosis (Annexin V+/PI-) from necrosis/late apoptosis (Annexin V+/PI+).

Step-by-Step Procedure:

-

Dose Ranging: Prepare media containing 5-ITu at the following concentrations:

-

0 nM (Vehicle Control): DMSO only.

-

50 nM: Specific Adenosine Kinase inhibition.

-

500 nM: Intermediate effect.

-

5 µM: Genotoxic/Kinase off-target range.

-

-

Incubation: Treat cells for 12 to 24 hours at 37°C, 5% CO₂.

-

Harvesting (Critical):

-

Collect the supernatant (contains detached apoptotic bodies).

-

Gently wash adherent cells with PBS (calcium-free).

-

Detach cells using Accutase or a rubber scraper (Avoid Trypsin, as it can cleave cell surface receptors and Annexin binding sites).

-

Combine supernatant and detached cells.

-

-

Staining:

-

Centrifuge at 300 x g for 5 mins. Resuspend in 100 µL 1X Annexin Binding Buffer.

-

Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide.

-

Incubate 15 mins at RT in the dark.

-

-

Analysis: Analyze immediately via Flow Cytometry (488 nm excitation).

Diagram 2: Experimental Workflow

Caption: Workflow for 5-ITu apoptosis assay. Gentle harvesting is crucial to preserve phosphatidylserine exposure.

Data Interpretation & Validation

Expected Results Table

The following table summarizes the expected phenotypes based on 5-ITu concentration.

| Parameter | Low Dose (50 nM) | High Dose (5 µM) |

| Primary Target | Adenosine Kinase (AK) | DNA / CK1 / Haspin |

| Adenosine Levels | High (Accumulation) | Variable |

| Mechanism | Purinergic Receptor Activation | DNA Damage / p53 Activation |

| Annexin V Profile | Moderate Apoptosis (Time-dependent) | Rapid, Robust Apoptosis |

| Caspase-3 | Cleavage (+) | Strong Cleavage (+++) |

| Rescue Agent | A2A/A3 Antagonists (e.g., ZM241385) | Pan-Caspase Inhibitor (Z-VAD-FMK) |

Validation of Specificity (Self-Validating Protocol)

To prove that the observed apoptosis at low doses is due to adenosine accumulation (and not off-target toxicity), you must perform a Rescue Experiment :

-

Pre-treatment: Pre-incubate macrophages with an Adenosine Receptor antagonist (e.g., ZM241385 for A2A receptor) for 1 hour.

-

Co-treatment: Add 5-ITu (50 nM).

-

Result: If 5-ITu induced apoptosis is blocked by ZM241385, the mechanism is confirmed as purinergic. If not, consider off-target kinase inhibition or genotoxicity.

Troubleshooting Guide

-

Issue: High background apoptosis in control cells.

-

Cause: Over-confluency or harsh scraping.

-

Solution: Passage cells at 70% confluency; use Accutase for detachment.

-

-

Issue: 5-ITu precipitation in media.

-

Cause: Aqueous shock.

-

Solution: Dilute DMSO stock 1:10 in PBS first, then add to media, or add dropwise while swirling.

-

-

Issue: No difference between Low and High dose.

-

Cause: Cell line insensitivity or loss of p53 (common in some cancer lines, though RAW 264.7 are p53 wild-type).

-

Solution: Verify p53 status via Western Blot; ensure 5-ITu stock is fresh.

-

References

-

Selleck Chemicals. "5-Iodotubercidin (5-ITu) Datasheet." Adenosine Kinase Inhibitor.[1][2][3][4][5]Link

-

Zhang, X., et al. (2013). "Identification of 5-Iodotubercidin as a Genotoxic Drug with Anti-Cancer Potential."[4] PLOS ONE. Link

-

MedChemExpress. "5-Iodotubercidin Mechanism and Solubility." Link

-

Deng, Q., et al. (2023). "5-iodotubercidin sensitizes cells to RIPK1-dependent necroptosis by interfering with NFκB signaling." bioRxiv. Link

-

Protocols.io. "Cell culture of RAW264.7 cells." Link

Sources

Application Note: High-Yield Radiosynthesis of 5-[I]Iodo-2'-deoxyuridine (I-IUdR) for In Vivo Imaging

Introduction & Clinical Significance

5-iodo-2'-deoxyuridine (IUdR) is a thymidine analog that acts as a specific marker for cell proliferation. In the S-phase of the cell cycle, IUdR is phosphorylated by thymidine kinase (TK1) and incorporated into DNA in place of thymidine.

When radiolabeled with iodine isotopes, *I-IUdR becomes a potent tool for:

-

PET Imaging (¹²⁴I): Quantitative assessment of tumor proliferation rates (e.g., gliomas, breast cancer).

-

SPECT Imaging (¹²³I): Diagnostic imaging with lower radiation burden.

-

Targeted Radionuclide Therapy (¹²⁵I / ¹³¹I): Delivering Auger electrons (¹²⁵I) or beta particles (¹³¹I) directly to the DNA of rapidly dividing cancer cells.

Mechanistic Insight

The critical requirement for in vivo imaging is high specific activity . If the preparation contains significant amounts of "cold" (non-radioactive) IUdR, it will compete with the radiotracer for TK1 uptake, drastically reducing image contrast. Therefore, this guide focuses on oxidative destannylation , the industry standard for producing no-carrier-added (NCA) *I-IUdR.

Chemical Strategy: Oxidative Destannylation

Unlike "Isotope Exchange" methods (which suffer from low specific activity), oxidative destannylation uses a tin-functionalized precursor. The carbon-tin bond is weaker and more polarized than a carbon-hydrogen bond, allowing for rapid, site-specific electrophilic substitution by the radioiodine.

Reaction Scheme

The reaction proceeds via an electrophilic attack of the iodonium ion (I⁺), generated in situ by an oxidant, on the C5 position of the pyrimidine ring.

Figure 1: Electrophilic destannylation mechanism. The organotin leaving group ensures regiospecific labeling at the C5 position.

Protocol A: Manual Batch Synthesis (Standard)

This protocol is optimized for flexibility and is applicable to ¹²³I, ¹²⁴I, ¹²⁵I, and ¹³¹I.

Reagents & Materials

| Component | Specification | Purpose |

| Precursor | 5-(Trimethylstannyl)-2'-deoxyuridine | Target for iodination.[1] |

| Radioisotope | Na*I in 0.05 M NaOH | Source of radioactivity. |

| Oxidant | Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) | Generates electrophilic Iodine (I⁺). |

| Solvent | Methanol / Acetic Acid (95:5) | Reaction medium.[1][2] |

| Quench | Sodium Metabisulfite (Na₂S₂O₅) | Stops oxidation; reduces unreacted I₂. |

| Purification | HPLC (C18 Column) | Removes toxic tin precursor. |

Step-by-Step Methodology

-

Preparation of Reaction Vial:

-

Coat a glass reaction vial with 50 µg of Iodogen .

-

Technique: Dissolve Iodogen in chloroform, transfer to the vial, and evaporate the solvent under a stream of nitrogen. This creates a solid-phase oxidant layer, preventing oxidant contamination in the final solution.

-

-

Reaction Setup:

-

Add 5–10 µL of Na*I solution (activity depends on isotope, typically 1–5 mCi for small scale, up to 100 mCi for production) to the Iodogen-coated vial.

-

Immediately add 50 µg of Precursor dissolved in 20 µL of Methanol/Acetic Acid (95:5).

-

-

Incubation:

-

Incubate at room temperature for 5–10 minutes .

-

Critical: Do not heat. The tin-carbon bond is labile; excessive heat can cause degradation.

-

-

Quenching:

-

Add 10 µL of Sodium Metabisulfite (10 mg/mL) .

-

Why? This reduces any volatile radioactive iodine (I₂) back to non-volatile iodide (I⁻) and neutralizes the oxidant, protecting the HPLC column.

-

-

Dilution:

-

Dilute the mixture with 200 µL of HPLC mobile phase (Water/Ethanol).

-

Protocol B: Purification & Formulation (HPLC)[1]

Direct injection of the reaction mixture is unsafe due to the toxicity of the organotin precursor. HPLC purification is mandatory for clinical applications.

HPLC Conditions

-

Column: Semi-preparative C18 (e.g., Phenomenex Gemini, 5 µm, 250 x 10 mm).[1]

-

Mobile Phase: Water (with 0.1% Acetic Acid) / Ethanol (85:15). Isocratic elution.

-

Flow Rate: 3.0 mL/min.

-

Detection: UV (280 nm) and Gamma/Radio-detector.

Workflow Logic

-

Injection: Inject the quenched reaction mixture.

-

Elution Profile:

-

t = 2-3 min: Free Radioiodine (I⁻) and salts (Void volume).

-

t = 8-10 min: Product (*I-IUdR) .

-

t = 15+ min: Unreacted Precursor (Trimethylstannyl-UdR).

-

Note: The lipophilic tin group significantly retards the precursor retention time, allowing excellent separation.

-

-

Collection: Collect the radioactive peak corresponding to IUdR.

-

Formulation: Pass the collected fraction through a sterile 0.22 µm filter into a sterile vial. If the ethanol content is too high for injection (>10%), dilute with sterile saline.

Quality Control (QC)[3]

Every batch must be validated before release.

| Test | Method | Acceptance Criteria |

| Radiochemical Purity | Radio-TLC (Silica gel; 85% Methanol) | > 95% (Rf Product ~0.6; Rf I⁻ ~0.0) |

| Chemical Purity | Analytical HPLC (UV 254nm) | No significant UV impurities; Precursor < limit of detection. |

| pH | pH Strip/Meter | 4.5 – 8.0 |

| Radionuclidic Purity | Gamma Spectroscopy | > 99% primary isotope peak. |

| Sterility/Endotoxin | Limulus Amebocyte Lysate (LAL) | < 175 EU/V (for human use). |

Validated QC Workflow

Figure 2: Quality Control decision tree for batch release.

Expert Insights & Troubleshooting

Stability and Deiodination

-

Issue: *I-IUdR is susceptible to in vivo deiodination by dehalogenases, leading to high thyroid uptake of free iodine.

-

Solution: While you cannot stop biology, ensuring high radiochemical purity (>98%) at the time of injection minimizes the "background" thyroid signal. Always block the subject's thyroid with Lugol's solution or potassium perchlorate prior to imaging.

Automation vs. Manual

For clinical production (GMP), manual handling is discouraged due to radiation exposure.[3]

-

Recommendation: Adapt Protocol A to a cassette-based module (e.g., GE TRACERlab or Scintomics). Use a sterile, single-use cassette where the Iodogen is pre-loaded on a C18 cartridge or a solid-phase loop.

Precursor Toxicity

-

Warning: Trimethyltin compounds are potent neurotoxins.

-

Control: The HPLC purification step is not just for purity; it is a safety critical control point (CCP). You must validate the removal of the tin precursor using a cold standard reference during method development.

References

-

Toyohara, J., et al. (2006). "Radiosynthesis and quality assurance of 5-[124I]Iodo-2'-deoxyuridine for functional PET imaging of cell proliferation." Nuclear Medicine and Biology.

-

Mier, W., et al. (2005). "Radiosynthesis, radiolabeling and preliminary in vitro evaluation of [131I]-5-iodo-N-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-yl)-ethyl]-2-methoxy-benzamide." Nuclear Medicine and Biology.

-

Tonn, J.C., et al. (2025). "Radiosynthesis of the iodine-124 labeled Hsp90 inhibitor PU-H71." ResearchGate.

-

Gispert, S., et al. (2022). "Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography." National Institutes of Health (PMC).

-

Mushtaq, S., et al. (2013). "Rapid purification of radioiodinated peptides with Sep-Pak reversed phase cartridges and HPLC." Applied Radiation and Isotopes.

Sources

- 1. Radiosynthesis of the iodine-124 labeled Hsp90 inhibitor PU-H71 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method - PMC [pmc.ncbi.nlm.nih.gov]

High-Resolution Cell Cycle Analysis Using 5-iodo-2'-deoxyuridine (IdU) and Mass Cytometry

[1][2][3][4][5][6]

Executive Summary

This guide details the methodology for using 5-iodo-2'-deoxyuridine (IdU) to analyze cell cycle kinetics via mass cytometry (CyTOF). Unlike traditional flow cytometry methods involving Bromodeoxyuridine (BrdU), which often require harsh DNA denaturation (acid or DNase) to expose the epitope to antibodies, IdU detection in mass cytometry is direct and stoichiometric .

The CyTOF system directly detects the Iodine-127 (

Scientific Principle

The Direct Detection Advantage

The core innovation of this assay lies in the atomic mass capabilities of the Time-of-Flight (TOF) chamber.

-

Mechanism: IdU is a thymidine analog that incorporates into the DNA of actively replicating cells during the S-phase.[1]

-

Detection: Iodine is a monoisotopic element with an atomic mass of 127 Da.[3] This falls perfectly within the standard mass cytometry detection window (75–209 Da) and resides in a channel typically free from biological background or channel crosstalk (spillover).

-

Preservation: Because the detection relies on the atom itself rather than antibody accessibility, the chromatin structure does not need to be unraveled. This allows for the simultaneous high-fidelity measurement of transcription factors and phosphoproteins that might otherwise be degraded by HCl or heat treatment.

Cell Cycle Phase Resolution

To fully resolve the cell cycle, IdU (S-phase) is combined with an Iridium DNA intercalator and specific phase markers:

| Cell Cycle Phase | DNA Content ( | IdU ( | Cyclin B1 | p-Rb (S807/811) | p-HH3 (S28) |

| G0 | 2N | Negative | Low | Low | Negative |

| G1 | 2N | Negative | Low | High | Negative |

| S | 2N | Positive | Increasing | High | Negative |

| G2 | 4N | Negative | High | High | Negative |

| M | 4N | Negative | High | High | Positive |

Experimental Workflow

The following diagram outlines the critical path from cell culture to data acquisition.

Figure 1: Step-by-step workflow for IdU-based cell cycle analysis in mass cytometry. Note the critical fixation/permeabilization step using Methanol to ensure nuclear access for Cyclin antibodies.

Detailed Protocol

Materials & Reagents[7]

-

IdU Stock: 5-iodo-2'-deoxyuridine (Sigma-Aldrich). Dissolve to 10 mM in PBS or DMSO. Store at -20°C.

-

Fixation Buffer: 1.6% Paraformaldehyde (PFA) (freshly prepared or ampules).

-

Permeabilization Reagent: 100% Methanol (ice-cold).

-

Staining Buffer (CSB): PBS + 1% BSA + 0.02% Sodium Azide.

-

DNA Intercalator: Cell-ID™ Intercalator-Ir (Standard BioTools) containing

and -

Antibodies:

-

Anti-Cyclin B1 (G2/M marker)

-

Anti-pRb (S807/811) (G1/S/G2/M marker)

-

Anti-pHistone H3 (S28) (M phase marker)

-

Step-by-Step Procedure

Step 1: IdU Pulse Labeling

-

Prepare cells in culture media at

cells/mL. -

Add IdU to a final concentration of 10–50 µM (typically 10 µM is sufficient for cell lines; 50 µM for tissue).

-

Incubate at 37°C for 15–30 minutes .

-

Expert Insight: Short pulses (15 min) provide a "snapshot" of S-phase.[3] Longer pulses can be used for pulse-chase kinetic studies.

-

-

Wash cells twice with 10 mL cold PBS to stop labeling.

Step 2: Surface Staining (Optional)

-

Resuspend cells in 50 µL CSB.

-

Add surface marker antibody cocktail (e.g., CD45, CD3, CD19).

-

Incubate 30 mins at Room Temperature (RT).

-

Wash 1x with CSB.

Step 3: Fixation & Permeabilization

This step is critical for detecting nuclear antigens (Cyclins) alongside IdU.

-

Resuspend cells in 1 mL 1.6% PFA . Incubate 10 mins at RT.

-

Centrifuge and remove supernatant.

-

Vortex gently to dissociate pellet.

-

Add 1 mL Ice-Cold Methanol dropwise while vortexing (to prevent clumping).

-

Incubate at -20°C for at least 15 minutes (can store indefinitely here).

Step 4: Intracellular Staining

-

Wash cells twice with CSB to remove methanol.

-

Resuspend in 50 µL CSB.

-

Add intracellular antibody cocktail (Cyclin B1, pRb, pHH3).[2]

-

Incubate 30 mins at RT.

-

Wash 1x with CSB.

Step 5: DNA Intercalation

-

Dilute Cell-ID™ Intercalator-Ir to 125 nM (1:4000) in PBS + 1.6% PFA (or Fix/Perm buffer).

-

Resuspend cells and incubate overnight at 4°C (or 20 mins at RT if urgent).

-

Reasoning: Iridium binds DNA stoichiometrically, allowing separation of 2N (G0/G1) and 4N (G2/M) populations.

-

Step 6: Acquisition

-

Wash cells twice with Milli-Q water (or Cell Acquisition Solution).

-

Filter through a 35 µm cell strainer.

-

Add EQ™ Four Element Calibration Beads.

-

Acquire on CyTOF (Helios or XT). Ensure the 127 channel is active in the template.

Gating Strategy & Analysis

The analysis logic follows a hierarchical gating strategy to isolate single cells and then dissect the cell cycle.

Figure 2: Hierarchical gating strategy. The "S-Phase" is uniquely identified by the presence of Iodine-127. G0/G1 and G2/M are initially separated by DNA content (Iridium), then refined using pRb and pHH3.

Expected Data Patterns

-

The "Horseshoe": On a biaxial plot of DNA (Linear) vs. IdU (Log), you will see a classic horseshoe or arch shape. Cells start at 2N (IdU negative), shoot up in IdU signal as they enter S-phase, and return to IdU negative (but 4N DNA) as they complete replication and enter G2.

-

Resolution: IdU provides cleaner S-phase separation than DNA content alone, which often shows overlapping "shoulders" between G1 and S.

Troubleshooting & Optimization

| Issue | Possible Cause | Solution |